3-Isopropyl-4,4-dimethyl-4,5-dihydro-1h-pyrazol-5-one
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Overview
Description
3-Isopropyl-4,4-dimethyl-4,5-dihydro-1h-pyrazol-5-one is a heterocyclic compound with a pyrazolone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-4,4-dimethyl-4,5-dihydro-1h-pyrazol-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropyl hydrazine with 4,4-dimethyl-3-oxobutanoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-4,4-dimethyl-4,5-dihydro-1h-pyrazol-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and other functionalized pyrazolone compounds.
Scientific Research Applications
3-Isopropyl-4,4-dimethyl-4,5-dihydro-1h-pyrazol-5-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Isopropyl-4,4-dimethyl-4,5-dihydro-1h-pyrazol-5-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dihydro-1H-pyrazol-5-one
- 3-Methyl-4,5-dihydro-1H-pyrazol-5-one
- 4,4-Dimethyl-4,5-dihydro-1H-pyrazol-5-one
Uniqueness
3-Isopropyl-4,4-dimethyl-4,5-dihydro-1h-pyrazol-5-one is unique due to its specific isopropyl and dimethyl substitutions, which confer distinct chemical and physical properties. These substitutions can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
90152-74-2 |
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Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
4,4-dimethyl-3-propan-2-yl-1H-pyrazol-5-one |
InChI |
InChI=1S/C8H14N2O/c1-5(2)6-8(3,4)7(11)10-9-6/h5H,1-4H3,(H,10,11) |
InChI Key |
UYSWRBDQVFCCMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NNC(=O)C1(C)C |
Origin of Product |
United States |
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